Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate
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Overview
Description
Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate is an organic compound with a complex structure that includes a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of alternative catalysts such as solid acids or enzymes may be explored to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxotetrahydrofuran-3-carboxylate
- Ethyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate
- Methyl 5-methoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate
Uniqueness
Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate is unique due to the presence of both ethoxy and methyl groups, which can influence its reactivity and physical properties. This makes it a versatile intermediate in organic synthesis, offering different pathways for chemical modifications compared to its analogs.
Biological Activity
Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate (CAS: 343942-57-4) is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₉H₁₄O₅
- Molecular Weight : 202.20 g/mol
- Structure : The compound features a tetrahydrofuran ring with a carboxylate group and an ethoxy substituent, which influences its reactivity and biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Interaction : It acts as a substrate for various enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular processes.
- Cellular Signaling : The compound may affect signaling pathways linked to cell proliferation and apoptosis, contributing to its therapeutic potential in cancer treatment.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress.
Anticancer Properties
Research indicates that this compound may have anticancer effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes related to fatty acid synthesis, similar to other compounds in the tetrahydrofuran family. This inhibition can lead to reduced lipid accumulation in cells, which is particularly relevant in metabolic disorders and obesity-related conditions.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer efficacy of this compound.
- Methods : Cancer cell lines were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, with an increase in apoptotic markers.
- : The compound shows promise as a potential anticancer agent.
-
Metabolic Pathway Analysis :
- Objective : To assess the impact on lipid metabolism.
- Methods : Hepatocyte cultures were treated with the compound, measuring lipid accumulation and enzyme activity.
- Results : A marked decrease in fatty acid synthase activity was noted, correlating with reduced lipid levels.
- : this compound may serve as a therapeutic agent for metabolic disorders.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 4-Oxotetrahydrofuran-3-carboxylate | Structure | Anticancer properties; enzyme inhibition |
Ethyl 5-Ethoxy-Tetrahydrofuran Derivative | Structure | Reduced lipid accumulation; antioxidant effects |
Properties
Molecular Formula |
C9H14O5 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
methyl 5-ethoxy-3-methyl-4-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C9H14O5/c1-4-13-7-6(10)9(2,5-14-7)8(11)12-3/h7H,4-5H2,1-3H3 |
InChI Key |
JVZQDQSIAFUDHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(=O)C(CO1)(C)C(=O)OC |
Origin of Product |
United States |
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